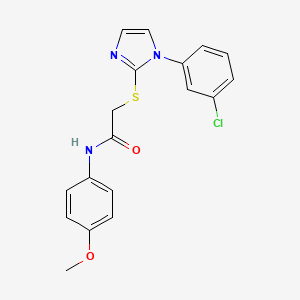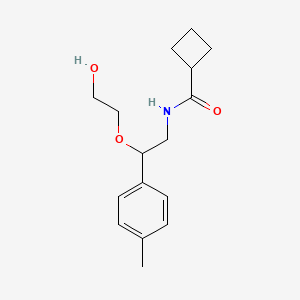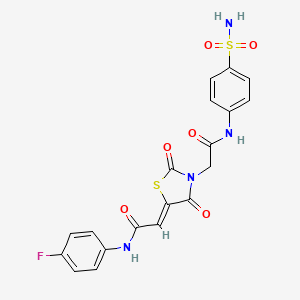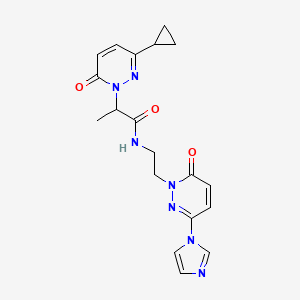![molecular formula C14H8ClN3O3S2 B2567133 5-クロロ-N-[4-(4-ニトロフェニル)-1,3-チアゾール-2-イル]チオフェン-2-カルボキサミド CAS No. 330678-02-9](/img/structure/B2567133.png)
5-クロロ-N-[4-(4-ニトロフェニル)-1,3-チアゾール-2-イル]チオフェン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is chemically known as 5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide . It is a derivative of rivaroxaban, an orally active direct factor Xa (FXa) inhibitor drug .
Synthesis Analysis
The synthesis of this compound involves the condensation of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride with 4-nitrophenyl 5-chlorothiophene-2-carboxylate in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .Molecular Structure Analysis
The molecular structure of this compound is C19H18ClN3O5S . It is a derivative of rivaroxaban, which is a well-known anticoagulant .Chemical Reactions Analysis
The key components of the process involve the synthesis of 4-(4-aminophenyl)-3-morpholinone using easily available inexpensive nitro aniline, and the isolation of the rivaroxaban by designing the crystallization in the same reaction pot using a specific combination of acetonitrile and methanol as anti-solvents .科学的研究の応用
- この化合物は、血液凝固因子Xaの阻害剤として作用します。 研究者は、心筋梗塞、不安定狭心症、再閉塞、血管形成術後の再狭窄、脳卒中、一過性脳虚血発作、末梢動脈疾患、肺塞栓症、深部静脈血栓症などの血栓塞栓症の予防または治療薬としての可能性を探求してきました .
- マラリアとの闘いにおいて、この化合物は有望であることが示されています。 それは、キニーネよりも効果的に、マラリア原虫熱帯熱マラリア原虫株に対して顕著な活性を示します .
- その誘導体のうち、特定の化合物は、枯草菌、大腸菌、プロテウスブルガリス、黄色ブドウ球菌など、さまざまな細菌株に対して強力な阻害効果を示しました。 これは、細菌感染症の治療における潜在的な用途を示唆しています .
- 研究者は、ヒト腫瘍細胞株に対するこの化合物の細胞毒性を調査してきました。 特に、前立腺がん細胞に対して強い効果を示し、がん治療におけるさらなる研究の対象となっています .
- この化合物のチアゾール構造は、創薬のための足場を提供します。科学者は、バイオアベイラビリティ、選択性、効力などの薬理学的特性を強化するために、改変を探求しています。 これらの取り組みは、さまざまな病気に対する新しい薬物につながる可能性があります .
- その特定の用途を超えて、この化合物の合成と反応性についての理解は、医薬品化学におけるより広範な知識に貢献します。 研究者は、その安定性、反応性、および生体標的との潜在的な相互作用を調査しています .
抗凝固作用と抗血栓作用
抗マラリア活性
抗菌活性
抗腫瘍活性と細胞毒性
チアゾール系薬物の開発
化学合成と医薬品化学
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including antimicrobial, antifungal, and antiviral targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s function .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
生化学分析
Biochemical Properties
5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting various metabolic pathways. For instance, it can inhibit the activity of specific kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can lead to alterations in cellular signaling pathways and metabolic processes .
Cellular Effects
The effects of 5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide on cells are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. Additionally, it can affect the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, 5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with target enzymes, leading to their inhibition. This compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux and alter the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of 5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity and efficacy .
Subcellular Localization
The subcellular localization of 5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with cytoplasmic enzymes and proteins .
特性
IUPAC Name |
5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3S2/c15-12-6-5-11(23-12)13(19)17-14-16-10(7-22-14)8-1-3-9(4-2-8)18(20)21/h1-7H,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLUFTXZJZAAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B2567051.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2567054.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2567061.png)


![N-(4-ethoxyphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2567064.png)


![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2567068.png)
![methyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2567069.png)
![2-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B2567070.png)